Cas no 1379361-12-2 (4-bromo-1,2-dimethyl-1H-1,3-benzodiazole)

4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole is a brominated benzodiazole derivative with a molecular formula of C9H9BrN2. This heterocyclic compound features a bromine substituent at the 4-position and methyl groups at the 1- and 2-positions, enhancing its reactivity and utility in organic synthesis. Its structure makes it a valuable intermediate for pharmaceutical and agrochemical applications, particularly in the development of bioactive molecules. The bromine atom facilitates further functionalization via cross-coupling reactions, while the dimethyl substitution improves stability and solubility. This compound is typically used in palladium-catalyzed transformations and as a building block for more complex heterocyclic systems. High purity and consistent quality ensure reliable performance in research and industrial settings.
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole structure
1379361-12-2 structure
Product Name:4-bromo-1,2-dimethyl-1H-1,3-benzodiazole
CAS No:1379361-12-2
MF:C9H9BrN2
MW:225.085160970688
MDL:MFCD16250429
CID:3045069
PubChem ID:83449611
Update Time:2025-09-28

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 4-bromo-1,2-dimethyl-
    • D75896
    • 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole
    • DB-099804
    • EN300-2385301
    • Z1269226936
    • 1379361-12-2
    • CS-0097508
    • CS-16437
    • 4-bromo-1,2-dimethyl-1,3-benzodiazole
    • AKOS023169890
    • MDL: MFCD16250429
    • Inchi: 1S/C9H9BrN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3
    • InChI Key: AGBLMRVKDYCFRV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1N=C(C)N2C

Computed Properties

  • Exact Mass: 223.99491g/mol
  • Monoisotopic Mass: 223.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.8

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole Pricemore >>

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Additional information on 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole

4-Bromo-1,2-Dimethyl-1H-1,3-Benzodiazole: A Comprehensive Overview

The compound 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole, identified by the CAS number 1379361-12-2, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of a bromine atom at the 4-position and methyl groups at the 1 and 2 positions introduces distinct reactivity and stability to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the role of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole in medicinal chemistry, particularly in the development of bioactive compounds. Researchers have explored its ability to act as a scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The bromine substituent at the 4-position facilitates various substitution reactions, enabling the synthesis of derivatives with enhanced pharmacokinetic properties. This has led to increased interest in understanding the compound's pharmacodynamics and bioavailability.

In terms of synthesis, 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole can be prepared through a variety of methods, including condensation reactions involving o-amino phenols and carboxylic acids or their derivatives. The choice of synthetic route depends on the desired purity and scale of production. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and minimizing environmental impact.

The physical properties of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole are also noteworthy. It exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding. This makes it suitable for applications requiring thermal stability. Additionally, its solubility in organic solvents facilitates its use in various chemical processes.

The chemical reactivity of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole is influenced by its electronic configuration. The presence of electron-withdrawing groups like bromine enhances electrophilic substitution at specific positions on the aromatic ring. This property has been exploited in developing novel materials for optoelectronic devices.

In conclusion, 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its potential applications span across medicine, materials science, and beyond. As research progresses, new insights into its synthesis, reactivity, and applications are expected to emerge.

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